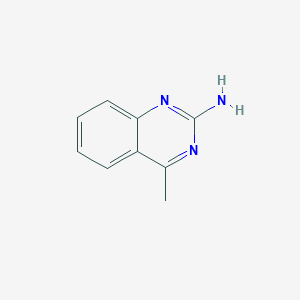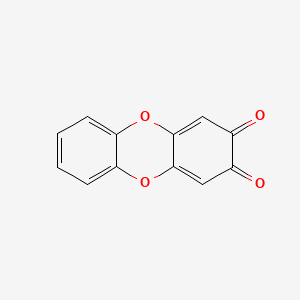
Diphenylene dioxide 2,3-quinone
Übersicht
Beschreibung
Diphenylene dioxide 2,3-quinone is a chemical compound with the formula C12H6O4 . It contains 24 bonds in total, including 18 non-H bonds, 10 multiple bonds, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aliphatic ketones, and 2 aromatic ethers .
Synthesis Analysis
Quinones are a class of cyclic organic compounds that are widely distributed in nature . They are typically synthesized from petrochemical sources . The synthesis of quinones can involve various strategies, including the use of natural sources as a sustainable alternative . For example, the synthesis of allomelanins involves nitrogen-free phenolic compounds like diphenols and catechols .Molecular Structure Analysis
The molecular structure of Diphenylene dioxide 2,3-quinone is characterized by its bonds and rings . It contains 24 bonds in total, including 18 non-H bonds, 10 multiple bonds, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aliphatic ketones, and 2 aromatic ethers .Chemical Reactions Analysis
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones .Physical And Chemical Properties Analysis
Quinones are electron carriers playing a role in photosynthesis . They are characterized by their oxido-reductive and electrophilic properties . They also have antioxidant activity and improve general health conditions .Wissenschaftliche Forschungsanwendungen
Luminescence Quenching in Molecular Structures : Research by Rajendran et al. (2010) explored the quenching of luminescence in rhenium-based rectangles by quinones, including diphenylene dioxide 2,3-quinone. This study demonstrates the interaction of quinones with other compounds, which is crucial for understanding and designing luminescent materials and devices (Rajendran et al., 2010).
C-H Activation and Metalation at Electrode Surfaces : In a study by Javier et al. (2014), the chemical adsorption of hydroquinone (a related compound) on electrode surfaces was examined, providing insights into the interaction between quinones and metal surfaces. This research is vital for developing advanced materials in electrochemistry and surface science (Javier et al., 2014).
Free-radical Fragmentation Inhibition in Biologically Important Molecules : Shadyro et al. (2002) investigated the effects of quinones on free-radical fragmentation processes in various compounds. This research is significant for understanding how quinones can influence free-radical processes, which is relevant in biological and pharmaceutical contexts (Shadyro et al., 2002).
Electron-Acceptor Properties in Organometallic Polymers : Research by Segura et al. (2015) on hexaazatriphenylene derivatives, which include quinones, highlights the relevance of quinones as electron-acceptor units in advanced materials. This is key for applications in semiconductors, sensors, and energy storage (Segura et al., 2015).
Wirkmechanismus
The mechanism of quinone cytotoxicity is attributed mainly to their ease of reduction and therefore to their ability to act as oxidizing or dehydrogenating agents . In biological systems, quinones can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones .
Zukünftige Richtungen
Quinones and their derivatives play a vital role in chemical, environmental, and pharmaceutical applications . They are biologically active compounds and spectacle a significant role in electron-transfer and photochemical processes . They are widely used as anticancer, anti-oxidant, anti-malaria, antimicrobial, anti-inflammatory agents . Therefore, the future directions of research on Diphenylene dioxide 2,3-quinone could involve exploring its potential applications in these areas.
Eigenschaften
IUPAC Name |
dibenzo-p-dioxin-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZWQQMRIGCJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=O)C(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218689 | |
| Record name | Diphenylene dioxide 2,3-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylene dioxide 2,3-quinone | |
CAS RN |
6859-47-8 | |
| Record name | Dibenzo[b,e][1,4]dioxin-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6859-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylene dioxide 2,3-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylene dioxide 2,3-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




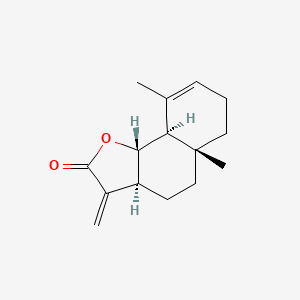
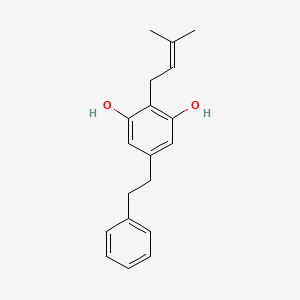

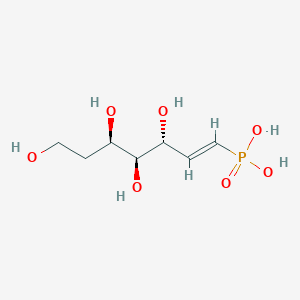
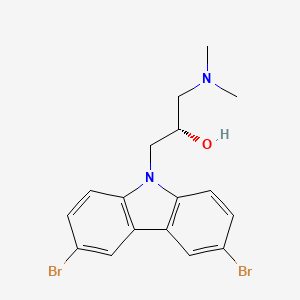

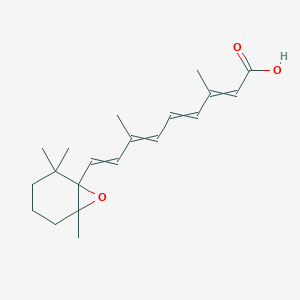
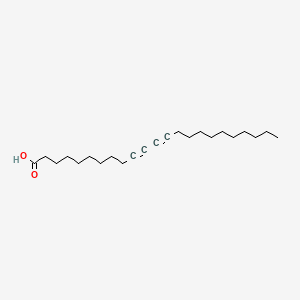
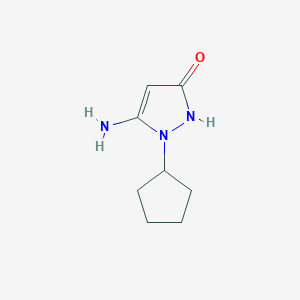


![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)
